
N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of an acetyl group attached to a phenyl ring, and a dichloro-methylphenoxy group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-acetylphenylamine and 2,4-dichloro-6-methylphenol.
Formation of Intermediate: The 2,4-dichloro-6-methylphenol is reacted with chloroacetyl chloride to form 2-(2,4-dichloro-6-methylphenoxy)acetyl chloride.
Final Product: The intermediate is then reacted with 3-acetylphenylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
化学反応の分析
Types of Reactions
N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
類似化合物との比較
Similar Compounds
- N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(3-acetylphenyl)-2-(2,4-dichloro-6-ethylphenoxy)acetamide
Uniqueness
N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
6264-68-2 |
|---|---|
分子式 |
C6H7IN2 |
分子量 |
234.04 g/mol |
IUPAC名 |
4-iodobenzene-1,3-diamine |
InChI |
InChI=1S/C6H7IN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2 |
InChIキー |
SCLFNMKBTWCIFA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC(=C2)C(=O)C)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1N)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B1658849.png)
![Cyanamide, [[(4-methoxyphenyl)(2-oxo-2-phenylethyl)amino]methylene]-](/img/structure/B1658850.png)
![Benzoic acid, 3-[(mercaptoacetyl)amino]-](/img/structure/B1658852.png)
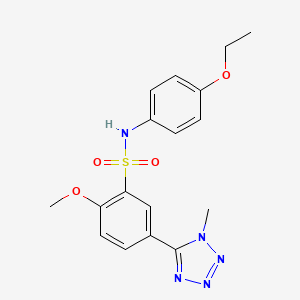
![2-(1-Methylindol-3-yl)sulfonyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B1658854.png)
![(2Z)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole](/img/structure/B1658855.png)
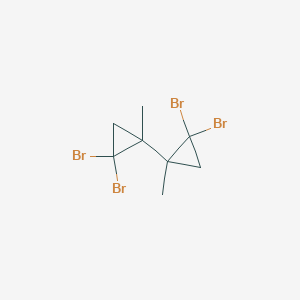
![1,4-Dioxaspiro[4.5]decane, 8-(1,1-dimethylethyl)-2-methyl-](/img/structure/B1658860.png)
![4-[(E)-(3-Iodo-4,5-dimethoxyphenyl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B1658861.png)
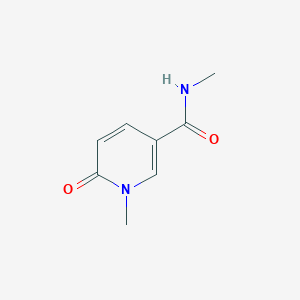
![5-tert-butyl-N-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1H-pyrazole-3-carboxamide](/img/structure/B1658864.png)
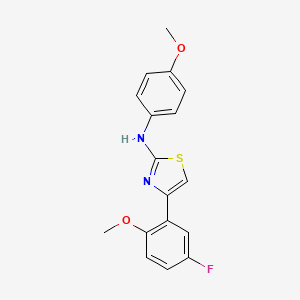
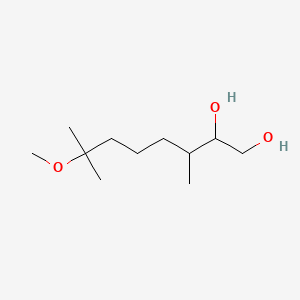
![Spiro[5.5]undecan-2-amine, hydrochloride](/img/structure/B1658868.png)
